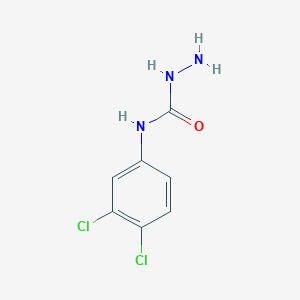
(1,2-Diethylpyrazolidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diethylpyrazolidin-4-yl)methanol is an organic compound with a pyrazolidine ring structure. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 2 of the pyrazolidine ring, and a hydroxymethyl group attached to the carbon at position 4. The molecular formula of this compound is C8H16N2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diethylhydrazine with formaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include a solvent such as methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Diethylpyrazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1,2-Diethylpyrazolidin-4-yl)carboxylic acid.
Reduction: Formation of (1,2-Diethylpyrazolidin-4-yl)methanamine.
Substitution: Formation of various substituted pyrazolidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1,2-Diethylpyrazolidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolidine ring structure provides stability and specificity in binding to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2-Diphenylpyrazolidin-4-yl)methanol: Similar structure but with phenyl groups instead of ethyl groups.
(1,2-Dimethylpyrazolidin-4-yl)methanol: Similar structure but with methyl groups instead of ethyl groups.
(1,2-Diethylpyrazolidin-4-yl)carboxylic acid: Oxidized form of the compound.
Uniqueness
(1,2-Diethylpyrazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(1,2-diethylpyrazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-3-9-5-8(7-11)6-10(9)4-2/h8,11H,3-7H2,1-2H3 |
Clé InChI |
WTGOQEYZPMAHCI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(CN1CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
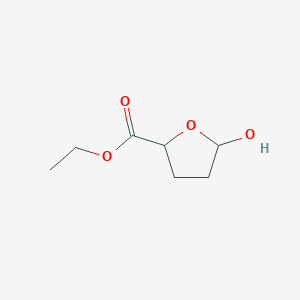
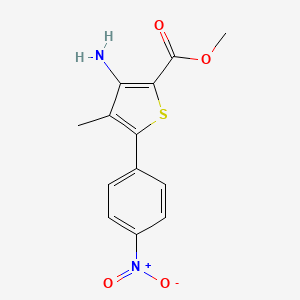
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
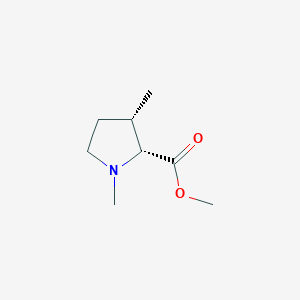
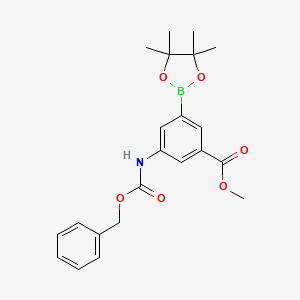
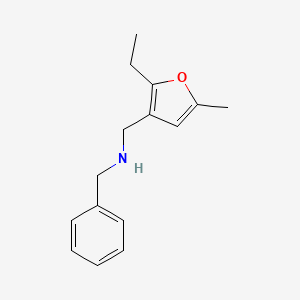

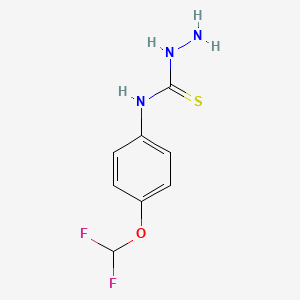

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
